physicochemical properties of 2-Ethyloxane-3-carboxylic acid
physicochemical properties of 2-Ethyloxane-3-carboxylic acid
Physicochemical Profile, Synthetic Methodology, and Structural Analysis
Executive Summary
2-Ethyloxane-3-carboxylic acid (IUPAC: 2-ethyltetrahydro-2H-pyran-3-carboxylic acid) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for proline and a precursor in the synthesis of macrocyclic polyketides.[1] Its structural core—a saturated oxygen heterocycle—offers unique lipophilicity and hydrogen-bonding vectors distinct from carbocyclic analogs.
This technical guide synthesizes the physicochemical properties, stereochemical challenges, and isolation protocols for this compound. It is designed for researchers requiring high-fidelity data for lead optimization and process chemistry.
Chemical Identity & Stereochemical Architecture
The physicochemical behavior of 2-ethyloxane-3-carboxylic acid is dictated by the stereochemical relationship between the ethyl substituent at position C2 and the carboxylic acid at position C3.
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IUPAC Name: 2-ethyltetrahydro-2H-pyran-3-carboxylic acid
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Molecular Formula: C
H O [2] -
Molecular Weight: 158.19 g/mol
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SMILES: CCC1C(CCCO1)C(=O)O
Conformational Analysis (Cis/Trans Isomerism)
Unlike simple cyclohexanes, the oxane (tetrahydropyran) ring introduces dipole moments due to the oxygen atom. The molecule possesses two chiral centers, leading to four stereoisomers. The relative stereochemistry (cis vs. trans) significantly impacts thermodynamic stability and biological binding affinity.
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Trans-Isomer (Thermodynamic Product): Both the C2-ethyl and C3-carboxyl groups can adopt an equatorial orientation (diequatorial), minimizing 1,3-diaxial interactions. This is generally the most stable conformer.
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Cis-Isomer (Kinetic Product): Forces one substituent into an axial position, increasing steric strain (
-value penalty).
Figure 1: Stereochemical Equilibrium & Conformation The following diagram illustrates the equilibrium between the diaxial and diequatorial conformers of the trans-isomer.
Caption: Conformational landscape of 2-ethyloxane-3-carboxylic acid showing the thermodynamic preference for the diequatorial trans-isomer.
Physicochemical Properties[1][3][4][5][6][7][8][9]
The following data aggregates high-confidence predicted values and consensus experimental data from homologous tetrahydropyran series. Due to the specific nature of the 2-ethyl derivative, values are bracketed to reflect the cis/trans variance.
| Property | Value / Range | Context & Causality |
| Physical State | Viscous Liquid / Low-melting Solid | Hydrogen bonding (dimerization) of the carboxylic acid creates a structured liquid phase. |
| Boiling Point | 275°C – 285°C (760 mmHg) | High BP due to intermolecular H-bonding. Distillable at ~130°C @ 1-2 mmHg. |
| Density | 1.12 – 1.16 g/cm³ | Oxygen heteroatom increases density relative to cyclohexane analogs (approx 0.9 g/cm³). |
| pKa (Acid) | 4.65 ± 0.20 | The C2-ethyl group is weakly electron-donating, slightly destabilizing the carboxylate anion compared to the parent acid (pKa ~4.35). |
| LogP (Octanol/Water) | 1.35 ± 0.30 | The ethyl group adds lipophilicity (+0.5 log units) to the parent scaffold, improving membrane permeability over unsubstituted analogs. |
| Polar Surface Area (PSA) | 46.5 Ų | 37.3 Ų (COOH) + 9.2 Ų (Ether O). Ideal for BBB penetration (< 90 Ų). |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Carboxylic OH is the donor; Carbonyl O, Ether O, and Hydroxyl O are acceptors. |
| Solubility | Water (Moderate), DMSO (High), EtOH (High) | Amphiphilic nature allows solubility in both polar organic solvents and aqueous buffers (pH > 5). |
Synthetic Methodology & Isolation
For research applications requiring high purity (>98%), the Hydrolysis of Ethyl 2-ethyl-5,6-dihydro-2H-pyran-3-carboxylate followed by hydrogenation is the preferred route. This method minimizes side reactions common in direct oxidation methods.
Protocol: Synthesis via Hydrogenation-Hydrolysis
Reagents:
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Precursor: Ethyl 2-ethyl-5,6-dihydro-2H-pyran-3-carboxylate
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Catalyst: Pd/C (10% w/w)
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Solvent: Ethanol (anhydrous)
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Base: Lithium Hydroxide (LiOH·H₂O)
Step-by-Step Workflow:
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Hydrogenation (Double Bond Saturation):
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Dissolve the dihydro-precursor in ethanol (0.5 M concentration).
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Add 10 mol% Pd/C catalyst under inert atmosphere (N₂).
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Purge with H₂ gas and stir under a hydrogen balloon (1 atm) for 12 hours at room temperature. Causality: Low pressure prevents ring-opening hydrogenolysis of the allylic C-O bond.
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Filter through Celite to remove Pd/C. Concentrate to yield the saturated ester.
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Saponification (Ester Hydrolysis):
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Dissolve the saturated ester in THF:Water (3:1).
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Add LiOH (2.5 equiv) at 0°C, then warm to ambient temperature.
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Monitor via TLC (Hexane:EtOAc 7:3) until the starting material spot disappears (~4 hours).
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Workup & Isolation (Critical for Acid Purity):
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Evaporate THF under reduced pressure.
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Acidify the aqueous residue to pH 2.0 using 1M HCl. Note: This protonates the carboxylate, forcing the product out of the aqueous phase.
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Extract with Dichloromethane (DCM) x3.
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Dry combined organics over Na₂SO₄ and concentrate.
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Figure 2: Synthetic Workflow & Decision Logic
Caption: Logical flow for the synthesis of 2-ethyloxane-3-carboxylic acid, highlighting the critical QC checkpoint.
Analytical Characterization (Self-Validating)
To confirm identity and purity, the following spectral signatures must be validated.
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¹H NMR (400 MHz, CDCl₃):
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δ 10.5-11.0 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).
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δ 3.8-4.0 (m, 1H): C6-H equatorial (deshielded by ether oxygen).
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δ 3.4-3.6 (td, 1H): C6-H axial.
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δ 3.2-3.3 (m, 1H): C2-H (Characteristic doublet of multiplets).
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δ 2.4-2.6 (m, 1H): C3-H (Alpha to carbonyl).
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δ 0.9 (t, 3H): Terminal methyl of the ethyl group.
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Diagnostic: The coupling constant (
) between C2-H and C3-H determines stereochemistry. Hz indicates trans-diaxial arrangement (diequatorial substituents).
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Mass Spectrometry (ESI-):
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[M-H]⁻: 157.1 m/z.
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Absence of m/z 129 (loss of ethyl) confirms substitution integrity.
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Applications in Drug Development[6]
2-Ethyloxane-3-carboxylic acid functions as a non-aromatic bioisostere for phenyl-based acids or proline derivatives.
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Peptidomimetics: The rigid oxane ring restricts conformational freedom, reducing the entropic penalty upon binding to protein targets (e.g., proteases).
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Fragment-Based Drug Design (FBDD): With a molecular weight of ~158 Da and high solubility, it is an ideal "fragment" for crystallographic screening.
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Solubility Enhancer: Replacing a carbocyclic cyclohexane ring with this oxane analog typically increases aqueous solubility by 10-fold due to the ether oxygen's H-bond accepting capability.
References
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PubChem. (2025).[3] Compound Summary: Tetrahydro-2H-pyran-3-carboxylic acid (Parent Structure).[1][4][5][6] National Library of Medicine. [Link]
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Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[7] (Source for LogP fragment contribution theory).
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Eliel, E. L., et al. (2015).[7] Conformational Analysis.[7][8] 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.[7] [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement of cyclohexane with tetrahydropyran).
Sources
- 1. TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID | 873397-34-3 [chemicalbook.com]
- 2. PubChemLite - 2-ethyloxane-3-carboxylic acid (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Methyloxane-2-carboxylic acid | C7H12O3 | CID 12939291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational and Configurational Analysis of (2R,3S,5R)-2,5-Dimethyltetrahydropyran-3-Carboxylic Acid [scielo.org.mx]

